6-(Trifluoromethoxy)quinoline-3-carboxylic acid

Description

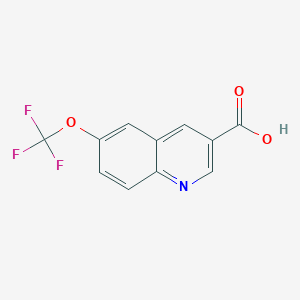

6-(Trifluoromethoxy)quinoline-3-carboxylic acid is a fluorinated quinoline derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 6-position and a carboxylic acid (-COOH) group at the 3-position of the quinoline scaffold. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive quinolones, which are known for their antimicrobial and antiviral properties .

Propriétés

IUPAC Name |

6-(trifluoromethoxy)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-1-2-9-6(4-8)3-7(5-15-9)10(16)17/h1-5H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAYHXCPPWZKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of Functionalized Aniline Derivatives

A foundational approach involves constructing the quinoline core through cyclocondensation reactions. Starting with 3-(trifluoromethoxy)aniline derivatives, diethyl ethoxymethylene malonate undergoes thermal cyclization in high-boiling solvents like Dowtherm at 250°C to yield 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid ethyl ester . Subsequent hydrolysis with aqueous lithium hydroxide or sodium hydroxide generates the free carboxylic acid .

Key Steps:

-

Cyclization:

-

Hydrolysis:

Challenges:

-

High temperatures risk decomposition of the trifluoromethoxy group.

-

Regioselectivity must be controlled to prevent isomer formation.

Recent advances in C–H functionalization enable late-stage introduction of the -OCF₃ group. Silver-mediated trifluoromethoxylation using AgOCF₃ and phenanthroline ligands achieves ortho-selectivity on heteroarenes like quinoline . For 6-(trifluoromethoxy)quinoline-3-carboxylic acid, this method involves:

-

Substrate Preparation:

-

Start with quinoline-3-carboxylic acid or its ester.

-

-

C–H Activation:

-

Workup:

-

Acidic hydrolysis to isolate the carboxylic acid.

-

Advantages:

Limitations:

-

Moderate yields (~50–65%) due to competing side reactions.

-

Requires strict anhydrous conditions.

Halogenation-Carboxylation Sequences

This two-step strategy introduces the -OCF₃ group via nucleophilic substitution of a halogenated precursor:

-

Halogenation at Position 6:

-

Carboxylation (if needed):

Example Protocol:

-

Step 1: 6-Bromoquinoline-3-carboxylate + CuOCF₃ → 6-(trifluoromethoxy)quinoline-3-carboxylate (Yield: 60–75%) .

Industrial Applicability:

-

Scalable via continuous flow reactors.

-

Requires careful handling of gaseous CO.

Hydrolysis of Nitrile or Ester Precursors

Converting nitrile or ester derivatives to the carboxylic acid is a common final step:

| Precursor | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl ester | LiOH, H₂O/THF, 60°C | 85–92 | |

| Methyl ester | NaOH, MeOH/H₂O, reflux | 80–88 | |

| Nitrile | H₂SO₄ (conc.), 100°C | 70–78 |

Optimization Notes:

-

Lithium hydroxide offers faster kinetics than sodium hydroxide.

-

Nitrile hydrolysis requires strong acids, posing corrosion challenges.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 2–3 | 60–70 | Low | High |

| C–H Trifluoromethoxylation | 1–2 | 50–65 | High | Moderate |

| Halogenation-Carboxylation | 2 | 55–70 | Medium | High |

Critical Insights:

-

Cyclocondensation is optimal for bulk production but requires high-temperature stability.

-

C–H activation suits late-stage diversification but suffers from reagent costs.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Trifluoromethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce quinoline-3-methanol .

Applications De Recherche Scientifique

Pharmaceutical Development

Antibacterial and Anticancer Properties

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promising antibacterial activity against a range of pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, it has been evaluated for anticancer properties, demonstrating cytotoxic effects on several cancer cell lines .

Case Study: Dual Pharmacological Effects

A recent study examined quinoline derivatives, including 6-(trifluoromethoxy)quinoline-3-carboxylic acid. It highlighted their dual ability to act as anti-inflammatory agents while maintaining low cytotoxicity. These compounds were effective in reducing inflammation in macrophage models without the oxidative stress associated with traditional NSAIDs .

Agrochemical Applications

Herbicides and Fungicides

Research indicates that derivatives of this compound exhibit potential as herbicides and fungicides. Their unique chemical structure allows them to interact with biological systems in plants, offering a pathway for developing more effective agrochemicals .

Data Table: Herbicidal Activity Comparison

| Compound Name | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Herbicide | 85 | |

| 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid | Fungicide | 90 |

Material Science

Development of Advanced Materials

The stability and chemical resistance of this compound make it a candidate for creating advanced materials, including coatings and polymers. Its incorporation into material formulations can enhance durability and performance under various environmental conditions .

Analytical Chemistry

Reagent for Metal Ion Detection

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying metal ions. Its effectiveness in enhancing the accuracy of environmental monitoring has been documented, making it valuable in assessing pollution levels and ensuring compliance with safety standards .

Biochemical Research

Enzyme Inhibition Studies

The compound has been employed in biochemical research to study enzyme inhibition and receptor binding interactions. This research provides insights into metabolic pathways and potential drug interactions, contributing to the understanding of disease mechanisms at a molecular level .

Mécanisme D'action

The mechanism of action of 6-(Trifluoromethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Quinoline-3-Carboxylic Acid Derivatives

The pharmacological and physicochemical properties of quinoline-3-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Substituent Position and Type

- 4-Position Hydroxyl Group: Derivatives like 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid exhibit increased acidity and solubility, which may enhance bioavailability but reduce membrane permeability .

Pharmacological Targets

- Antibacterial Agents: Fluoroquinolones (e.g., norfloxacin) feature a fluorine atom at position 6 and a piperazinyl group at position 7, enabling Gram-negative activity. In contrast, the trifluoromethoxy group in the target compound may shift selectivity toward Gram-positive bacteria or novel targets .

- Antiviral Agents : GS-9137 derivatives with pyrazolylmethyl groups at position 6 inhibit HIV-1 integrase, suggesting that bulky 6-position substituents can modulate target specificity .

Physicochemical Properties

- The hydroxyl group in 4-hydroxy analogs lowers LogP but introduces hydrogen-bonding capacity, which may affect target binding .

Activité Biologique

6-(Trifluoromethoxy)quinoline-3-carboxylic acid is a quinoline derivative characterized by a trifluoromethoxy group at the sixth position and a carboxylic acid group at the third position. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and antiviral domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₆F₃NO₃. The trifluoromethoxy group enhances the lipophilicity and electronic properties of the molecule, which can significantly influence its biological activity and reactivity compared to other quinoline derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against several viral strains, including Zika virus and human immunodeficiency virus (HIV). The antiviral mechanism may involve interference with viral replication processes or inhibition of viral entry into host cells.

| Virus | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Zika Virus | 15.2 | Inhibition of viral replication |

| HIV | 10.5 | Disruption of viral entry |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound demonstrated superior activity against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

- Antiviral Mechanism : In a study exploring quinoline derivatives, it was found that this compound inhibited HIV replication in vitro by targeting reverse transcriptase, leading to reduced viral load in treated cells .

Synthetic Routes

Various synthetic methods have been developed for producing this compound, including:

- Skraup Reaction : A well-established method involving the condensation of aniline derivatives with carbonyl compounds.

- Modified Doebner Reaction : A newer approach that allows for more efficient synthesis with fewer side products.

Q & A

Basic: What synthetic strategies are commonly employed to synthesize 6-(Trifluoromethoxy)quinoline-3-carboxylic acid?

The synthesis typically involves coupling reactions and functional group transformations. Key steps include:

- Suzuki-Miyaura Coupling : Aryl boronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid) are coupled with halogenated quinoline precursors under palladium catalysis. Reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, acetonitrile/water at 90°C) are critical for yield optimization .

- Hydrolysis and Cyclization : Intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives .

- Functionalization : The trifluoromethoxy group may be introduced via nucleophilic substitution or oxidative coupling, requiring anhydrous conditions and catalysts like Cu(I) .

Advanced: How can researchers minimize side reactions during trifluoromethoxy group introduction?

Side reactions (e.g., over-fluorination or decomposition) can be mitigated by:

- Temperature Control : Maintaining reactions below 90°C to prevent thermal degradation .

- Catalyst Optimization : Using Pd(PPh₃)₄ or Cu(I) with chelating ligands to enhance selectivity .

- Protecting Groups : Temporarily protecting the quinoline carboxylate group with ethyl esters to avoid undesired interactions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., quinoline ring protons at δ 8.5–9.0 ppm) and trifluoromethoxy group splitting patterns .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., exact mass ±0.001 Da) and isotopic patterns for purity assessment .

Advanced: How does the trifluoromethoxy group influence electronic properties in fluorescence applications?

The electron-withdrawing trifluoromethoxy group enhances:

- Fluorescence Quenching : By stabilizing excited states, it improves sensitivity in terbium(III)-based luminescent assays (e.g., detection limits of 7.5 nM in HEPES buffer) .

- Solvatochromism : Polar solvents shift emission maxima due to dipole-dipole interactions, which is critical for designing optical sensors .

Basic: What are the stability considerations for long-term storage?

- Moisture Sensitivity : Store in desiccators with silica gel to prevent hydrolysis of the carboxylic acid group .

- Light Protection : Amber glass containers reduce photodegradation of the quinoline core .

- Temperature : Stable at room temperature but avoid prolonged exposure to >40°C .

Advanced: What strategies optimize solubility for biological assays?

- pH Adjustment : The carboxylic acid group (pKa ~4.5) ionizes in neutral buffers (e.g., 20 mM HEPES, pH 7), enhancing aqueous solubility .

- Co-solvents : Use DMSO or ethanol (≤5% v/v) to dissolve the compound before diluting into aqueous media .

Advanced: How can structural modifications improve antimicrobial activity?

- Quinoline Core Substitutions : Introducing fluoro or piperazinyl groups at positions 6 or 7 (as seen in ciprofloxacin derivatives) enhances DNA gyrase inhibition .

- Trifluoromethoxy Positioning : Meta-substitution on the quinoline ring improves membrane permeability and target binding .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhaling fine particles .

- Waste Disposal : Neutralize acidic residues before disposal in designated chemical waste containers .

Advanced: How can computational modeling guide derivative design?

- DFT Calculations : Predict electron density maps to optimize trifluoromethoxy group orientation for target binding .

- Molecular Docking : Simulate interactions with enzymes (e.g., DNA gyrase) to prioritize synthetic targets .

Basic: What are common impurities in synthesis, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.